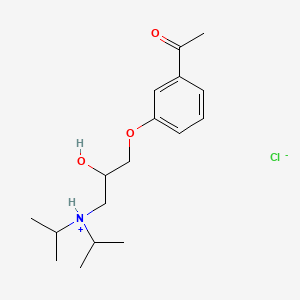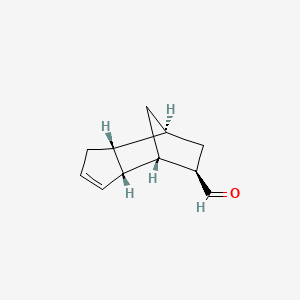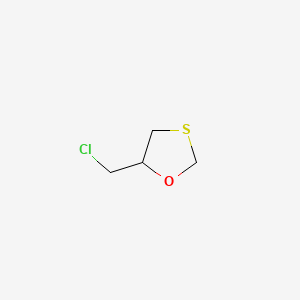
N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate, also known as (4-ethoxybenzenecarboximidoyl)-dimethylazanium 4-methylbenzenesulfonate, is a chemical compound with a complex structure. It is used in various scientific research applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate typically involves the reaction of p-ethoxybenzaldehyde with dimethylamine in the presence of a suitable catalyst. The resulting intermediate is then treated with p-toluenesulfonic acid to form the final product. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the compound’s high purity, which is essential for its applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the p-toluenesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through its binding to active sites on target molecules, altering their activity and leading to various biochemical outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylethylamine: Used in similar applications but differs in its structural properties.
N,N-Dimethylformamide: Widely used as a solvent and reagent in organic synthesis.
N,N-Dimethylacetamide: Another solvent and reagent with similar applications but different reactivity.
Uniqueness
N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate stands out due to its unique combination of functional groups, which confer specific reactivity and properties. Its ability to participate in diverse chemical reactions and its applications in various fields make it a valuable compound for scientific research .
Eigenschaften
CAS-Nummer |
73987-03-8 |
|---|---|
Molekularformel |
C18H24N2O4S |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
(4-ethoxybenzenecarboximidoyl)-dimethylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H16N2O.C7H8O3S/c1-4-14-10-7-5-9(6-8-10)11(12)13(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,12H,4H2,1-3H3;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
BNXXYWDDSFIEQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=N)[NH+](C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate](/img/structure/B13763792.png)
![[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea](/img/structure/B13763800.png)





![1-(3-methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide](/img/structure/B13763821.png)





